molecular formula C16H16N2OS B2922618 1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867042-39-5

1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2922618
CAS RN: 867042-39-5
M. Wt: 284.38
InChI Key: GZHPGGSHLXIGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone , also known by other names such as 3’-Methylacetophenone or m-Methylacetophenone , is an organic compound with the chemical formula C₉H₁₀O . Its molecular weight is approximately 134.18 g/mol . The structure consists of a thiophene ring and a pyrazole ring, both attached to an acetophenone moiety. Here’s the chemical structure:


Chemical Reactions Analysis

  • Asymmetric Reduction : In a green approach, Saccharomyces cerevisiae (baker’s yeast) was used as a biocatalyst to reduce 1-(3,4-dimethylphenyl)ethanone. The reaction occurred in natural deep eutectic solvents (NADES). The highest enantioselectivity was achieved in choline chloride:glycerol with 30% water content (ChGly30). This method shows promise for industrial-scale implementation .

Physical And Chemical Properties Analysis

  • Solubility : 1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is hydrophobic and not soluble in water .

properties

IUPAC Name

1-[3-(3-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-5-3-6-13(9-11)15-10-14(16-7-4-8-20-16)17-18(15)12(2)19/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHPGGSHLXIGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.